BenchChemオンラインストアへようこそ!

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Fragment-based drug discovery Library synthesis Chiral building block

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1248129-05-6) is a disubstituted 1,2,4-triazole bearing an N1-ethyl group and a C5-pyrrolidin-2-yl substituent, with molecular formula C8H14N4 and molecular weight 166.22 g/mol. The compound belongs to the (pyrrolidin-2-yl)triazole scaffold class, which has been validated as a privileged template for glycosidase inhibitor discovery, yielding inhibitors with Ki values as low as 4 nM against α-fucosidase.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B11809274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCN1C(=NC=N1)C2CCCN2
InChIInChI=1S/C8H14N4/c1-2-12-8(10-6-11-12)7-4-3-5-9-7/h6-7,9H,2-5H2,1H3
InChIKeyQEBHLIZVNCQTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole – A Heterocyclic Building Block for Lead-Oriented Synthesis and Glycosidase-Targeted Probe Development


1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1248129-05-6) is a disubstituted 1,2,4-triazole bearing an N1-ethyl group and a C5-pyrrolidin-2-yl substituent, with molecular formula C8H14N4 and molecular weight 166.22 g/mol . The compound belongs to the (pyrrolidin-2-yl)triazole scaffold class, which has been validated as a privileged template for glycosidase inhibitor discovery, yielding inhibitors with Ki values as low as 4 nM against α-fucosidase [1]. It is commercially available as a research chemical from multiple suppliers at purities ranging from 95% to 98% . The free secondary amine of the pyrrolidine ring and the 1,2,4-triazole core jointly provide two orthogonal derivatization handles, positioning this compound as a versatile intermediate for fragment-based drug discovery and library synthesis .

Why 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole Cannot Be Replaced by Common Triazole or Pyrrolidine Analogs


Generic substitution with simpler triazole fragments (e.g., 1-ethyl-1,2,4-triazole, MW 97.12 [1]) or unsubstituted pyrrolidine-triazoles (e.g., 5-(pyrrolidin-2-yl)-1H-1,2,4-triazole, MW 138.17 ) fails to recapitulate the combined structural features that define this compound's utility profile. The N1-ethyl group modulates lipophilicity and triazole ring electronics relative to the des-ethyl analog, while the C5-pyrrolidin-2-yl attachment provides a chiral secondary amine handle—absent in pyrrolidin-1-yl (N-linked) regioisomers—that enables stereoselective derivatization . The regioisomer 1-ethyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole (CAS 1341900-44-4, same MW 166.22 ) differs in the position of the pyrrolidine attachment, relocating the chiral center further from the triazole ring and altering the spatial presentation of the amine for target engagement. These structural distinctions translate into divergent physicochemical properties and biological recognition patterns that cannot be assumed equivalent without experimental confirmation.

Quantitative Comparative Evidence for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole Selection


Free Secondary Amine Derivatization Handle vs. N-Alkylated Pyrrolidine-Triazole Analogs

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole possesses a free secondary amine (pyrrolidine NH) capable of undergoing acylation, sulfonylation, reductive amination, and urea formation. In contrast, N-substituted pyrrolidine-triazole analogs—such as the PDE10 inhibitor series exemplified by 2-[2-(1-ethyl-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl)ethynyl]-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine (PubChem CID 72705090) [1]—have the pyrrolidine nitrogen fully substituted, rendering it unavailable for further derivatization. The target compound thus offers two orthogonal diversification points: the pyrrolidine NH and the triazole N2/N4 positions, enabling sequential functionalization strategies not possible with N-alkylated comparators .

Fragment-based drug discovery Library synthesis Chiral building block

Molecular Weight and Lipophilicity Differentiation from Des-Ethyl Analog 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole

The N1-ethyl group increases the molecular weight by 28.05 Da (from 138.17 to 166.22 g/mol) relative to the des-ethyl parent 5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 933725-02-1) and adds one rotatable bond. The methyl analog 1-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1249807-61-1, MW 152.20) occupies an intermediate position. Computed logP for the target compound has been reported as approximately 2.1, with aqueous solubility estimated at 8.2 µg/mL . This lipophilicity profile falls within the drug-like range and offers a measurable differentiation from the more polar des-ethyl analog, while the methyl congener provides insufficient lipophilicity for certain target binding pockets.

Physicochemical profiling Lead-likeness Fragment growing

Class-Level α-Fucosidase Inhibitory Potential of the (Pyrrolidin-2-yl)triazole Scaffold

A focused library of (pyrrolidin-2-yl)triazoles, generated via CuAAC click chemistry, yielded one of the most potent pyrrolidine-derived α-fucosidase inhibitors reported, with Ki = 4 nM [1]. Within the same library, compound 17 (triazole-benzyl bridged iminosugar) exhibited IC50 = 74 nM and Ki = 3.7 nM against α-fucosidase, representing a 10.8-fold potency enhancement compared to control compound 19b (IC50 = 13 µM) [1]. While these specific data are from hydroxylated iminocyclopentitol-derived triazoles rather than the target compound itself, the (pyrrolidin-2-yl)triazole connectivity is the conserved pharmacophoric element across the library. A complementary study of epimeric (pyrrolidin-2-yl)triazole libraries (14a–s and 22a–s) identified four α-galactosidase inhibitors (22b, 22k, 22p, 22r) and two β-glucosidase inhibitors (14b, 14f) with activity in the low µM range [2].

Glycosidase inhibition α-Fucosidase Lysosomal storage disorders

Regioisomeric Identity: Pyrrolidin-2-yl vs. Pyrrolidin-3-yl Attachment and Chiral Center Proximity

The pyrrolidin-2-yl substituent positions the chiral center at the carbon directly attached to the triazole C5, creating a stereogenic environment immediately adjacent to the heterocyclic core. In the regioisomer 1-ethyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole (CAS 1341900-44-4, identical MW 166.22 and molecular formula C8H14N4) , the pyrrolidine is attached at the 3-position, placing the chiral center one bond further from the triazole ring. This spatial difference alters the dihedral angle between the pyrrolidine and triazole rings and consequently the vector of the amine lone pair relative to the triazole π-system. The 2-yl attachment also creates a more conformationally restricted system due to increased steric interaction between the pyrrolidine ring and the triazole C5 substituent environment.

Regioisomer differentiation Chiral building block Stereoselective synthesis

Commercial Availability and Purity Specification: Multi-Vendor Sourcing with Defined Quality Grades

1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole is stocked by multiple independent suppliers with defined purity specifications. AKSci lists the compound at 95% minimum purity (Catalog 8214DQ) , MolCore offers it at NLT 98% purity under ISO certification , and Leyan supplies it at 97% purity (Catalog 1368943) . CymitQuimica (Biosynth brand) also lists the compound at minimum 95% purity . This multi-vendor availability contrasts with the regioisomer 1-ethyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole, which is listed by fewer suppliers, and with more specialized analogs that may have single-source or custom-synthesis-only status.

Chemical procurement Quality control Supply chain

Evidence-Based Application Scenarios for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Glycosidase Enzymes

Research groups pursuing novel glycosidase inhibitors for lysosomal storage disorders (Gaucher, Fabry disease) or cancer metastasis can employ 1-ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole as a fragment for structure-based growing. The (pyrrolidin-2-yl)triazole scaffold has produced α-fucosidase inhibitors with Ki = 4 nM and β-glucocerebrosidase inhibitors active in the low µM range [1]. The free secondary amine enables rapid SAR expansion through parallel acylation or reductive amination, while the N1-ethyl group provides a reference point for assessing the impact of N-alkyl substitution on target affinity [2].

Dual-Handle Scaffold for Parallel Library Synthesis in Medicinal Chemistry

The compound's two orthogonal derivatization handles—the pyrrolidine secondary amine and the triazole ring—support sequential diversification strategies. Methodology for the efficient synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles in 16–65% yields has been demonstrated at multigram scale, including 1,2,4-triazole derivatives . This established chemistry enables the generation of 15-member building block mini-libraries for lead-oriented synthesis, with the target compound serving as a key intermediate for N-functionalized and ring-substituted variants .

Chiral Building Block for Asymmetric Catalyst or Ligand Development

The pyrrolidin-2-yl substituent introduces a stereogenic center directly adjacent to the triazole ring, creating a chiral environment suitable for asymmetric catalysis applications. In contrast to the 3-yl regioisomer, which has the chiral center further from the triazole, the 2-yl attachment provides tighter steric communication between the stereocenter and the metal-coordinating triazole nitrogens . This spatial arrangement is particularly relevant for designing enantioselective ligands where substrate discrimination depends on the proximity of chirality to the catalytic metal center.

PDE10 Inhibitor Pharmacophore Exploration and CNS Lead Optimization

Closely related 1-ethyl-5-(pyrrolidin-1-yl)-1,2,4-triazole derivatives have demonstrated sub-nanomolar PDE10A inhibition (IC50 = 4.48 nM for the ethynyl-bridged triazolopyrazine analog, PubChem CID 72705090) [3], with multiple co-crystal structures available in the PDB (e.g., PDB 5SGB, 5SEU, 5EDH) [4]. The target compound, with its free pyrrolidine amine, offers an alternative vector for substitution that can be exploited to modify PDE10A binding kinetics or selectivity against other PDE isoforms, using the established N-linked SAR as a reference baseline.

Quote Request

Request a Quote for 1-Ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.